molecular formula C14H12ClN3O2S B390846 N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Cat. No.: B390846
M. Wt: 321.8g/mol
InChI Key: UDKPASIRPJKZRD-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a thienyl group, and a hydrazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 5-chloro-2-methylaniline with thienylmethylene hydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated aromatic ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(phenylthio)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)acetamide

Uniqueness

N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

InChI

InChI=1S/C14H12ClN3O2S/c1-9-4-5-10(15)7-12(9)17-13(19)14(20)18-16-8-11-3-2-6-21-11/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+

InChI Key

UDKPASIRPJKZRD-LZYBPNLTSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2

Origin of Product

United States

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